molecular formula C18H12BrClN2O5 B4703790 6-bromo-N'-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide

6-bromo-N'-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide

Cat. No.: B4703790
M. Wt: 451.7 g/mol
InChI Key: WRBURHKTOFDGQK-UHFFFAOYSA-N
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Description

6-bromo-N’-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Properties

IUPAC Name

6-bromo-N'-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrClN2O5/c1-26-14-8-10(19)6-9-7-12(18(25)27-15(9)14)17(24)22-21-16(23)11-4-2-3-5-13(11)20/h2-8H,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBURHKTOFDGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N’-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Methoxylation: The addition of a methoxy group at the 8th position.

    Formation of the oxochromene ring: This involves cyclization reactions to form the chromene ring structure.

    Carbohydrazide formation:

    Benzoylation: The addition of the 2-chlorobenzoyl group to the nitrogen atom of the carbohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N’-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

    Hydrolysis: The carbohydrazide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

6-bromo-N’-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-bromo-N’-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-8-methoxy-2-oxochromene-3-carbohydrazide: Lacks the 2-chlorobenzoyl group.

    N’-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide: Lacks the bromine atom at the 6th position.

    6-bromo-N’-(2-chlorobenzoyl)-2-oxochromene-3-carbohydrazide: Lacks the methoxy group at the 8th position.

Uniqueness

The uniqueness of 6-bromo-N’-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-N'-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide
Reactant of Route 2
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6-bromo-N'-(2-chlorobenzoyl)-8-methoxy-2-oxochromene-3-carbohydrazide

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